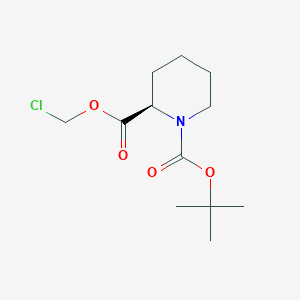

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of ‘1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate’ include a molecular weight of 277.75 , a predicted boiling point of 367.0±42.0 °C , and a predicted density of 1.313±0.06 g/cm3 . It’s also predicted to have a pKa of 14.20±0.40 .科学的研究の応用

Synthesis of Nociceptin Antagonists

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate serves as a valuable intermediate in the synthesis of nociceptin antagonists. An efficient method has been developed for the asymmetric synthesis of this compound, highlighting its importance in producing enantiomerically pure intermediates for pharmaceutical applications. This process includes key steps such as diastereoselective reduction and efficient isomerization, proving its applicability for large-scale operations (H. Jona et al., 2009).

Preparation of Amino Acid Derivatives

The compound also plays a role in the synthesis of amino acid derivatives, such as hydroxylysine, which is unique to collagen and collagen-like proteins. Techniques like asymmetric hydroxylation and diastereoselective hydroxylation have been developed, using this piperidine derivative as a precursor, which underscores its utility in the preparation of biologically significant compounds (J. Marin et al., 2002).

Creation of Biologically Active Compounds

This chemical has been identified as an important intermediate in the creation of crizotinib and other biologically active compounds. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate demonstrates its versatility and significance in medicinal chemistry, providing pathways to novel therapeutic agents (D. Kong et al., 2016).

Development of Piperidine Derivatives

Additionally, this compound is utilized in the development of diverse piperidine derivatives, indicating its broad applicability in synthetic organic chemistry. Techniques like 3-allylation have been employed to generate promising synthons for the preparation of a wide array of piperidine-based molecules (A. I. Moskalenko et al., 2014).

Safety and Hazards

The safety information for ‘1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate’ includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

- The tert-butyl group (1-tert-butyl) is known for its steric hindrance, which affects the compound’s interactions with other molecules . This bulky group can influence binding to specific receptors or enzymes.

- The chloromethyl group (2-chloromethyl) suggests potential reactivity at a benzylic position. In an SN2-type mechanism, a nucleophile could attack the carbon adjacent to the chlorine, leading to the formation of a piperidine ring .

Target of Action

Mode of Action

特性

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) (2R)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTINZHKEPWFOBM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)

![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)

![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)

![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)